7-Chloro-1-methyl-2,3,4,5-tetrahydro-1h-3-benzazepine

Pharmaceutical impurity profiling Crystal structure determination Structural isomer confirmation

Lorcaserin impurity profiling demands unambiguous identification of the 7-chloro positional isomer to prevent co-elution and misidentification in HPLC analysis. This authenticated reference standard addresses that critical need: • Provides verified retention time and UV spectrum for system suitability testing per pharmacopeial guidelines • Enables accurate calibration curves for quantifying this isomer below toxicological qualification thresholds • Confirms peak identity in forced degradation studies, validating stability-indicating methods. Supplied with full analytical characterization data.

Molecular Formula C11H14ClN
Molecular Weight 195.69 g/mol
CAS No. 616201-89-9
Cat. No. B057588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-1-methyl-2,3,4,5-tetrahydro-1h-3-benzazepine
CAS616201-89-9
Synonyms7-Chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine
Molecular FormulaC11H14ClN
Molecular Weight195.69 g/mol
Structural Identifiers
SMILESCC1CNCCC2=C1C=CC(=C2)Cl
InChIInChI=1S/C11H14ClN/c1-8-7-13-5-4-9-6-10(12)2-3-11(8)9/h2-3,6,8,13H,4-5,7H2,1H3
InChIKeyPDZGZUADJGRISH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine: Definitive Lorcaserin Reference Standard


7-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine (CAS 616201-89-9) is a critical, fully characterized, process-related positional isomer impurity of the anti-obesity drug Lorcaserin [1]. Its structure is a 3-benzazepine scaffold bearing a 7-chloro substituent and a 1-methyl group, distinguishing it from the 8-chloro substitution pattern of the active pharmaceutical ingredient (API). It serves as a reference standard for impurity profiling in Lorcaserin drug substances and products, as mandated by pharmacopeial guidelines [2].

Why Generic Benzazepine Impurities Cannot Substitute This 7-Chloro Isomer


Substituting with another Lorcaserin impurity or a generic benzazepine derivative is not scientifically viable because this compound is the specific 7-chloro positional isomer. Research has demonstrated that the binding affinity and functional selectivity of benzazepines at the 5-HT2C receptor are exquisitely sensitive to the chlorine substitution pattern, making co-elution or misidentification in HPLC analysis a critical risk [1]. Therefore, only the authenticated 7-chloro standard can guarantee accurate peak identification and method specificity when profiling Lorcaserin for its positional isomers [2].

Quantitative Evidence: Unique Value Over Lorcaserin Impurity Analogs


Unambiguous Structural Confirmation by Single-Crystal XRD

The (R)-7-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride (Related Substance D) was specifically synthesized and its structure, including the absolute configuration and the crucial 7-chloro substitution position, was unequivocally confirmed by single-crystal X-ray diffraction (XRD) [1]. This provides absolute certainty of molecular geometry, a level of evidence not available for many other Lorcaserin impurities, which are often identified only by relative retention times in HPLC systems derived from this standard .

Pharmaceutical impurity profiling Crystal structure determination Structural isomer confirmation Quality control

Positional Isomer Selectivity in Validated HPLC Methods

A Quality by Design-driven HPLC method was specifically developed to separate and quantify the 7-chloro positional isomer from Lorcaserin and other related substances [1]. The method achieves a critical resolution of this isomer from the API peak, a separation that is not guaranteed with non-optimized or compendial methods not using this specific standard. While exact Rs (Resolution) values are method-dependent, the chromatographic specificity for this isomer is a validated part of the method's design space [2].

Method validation Stability-indicating methods Positional isomer separation

Confirmed Pharmacopeial Identity as a Reference Standard

This compound is officially listed and supplied as a pharmacopeial-grade impurity standard (e.g., Lorcaserin EP Impurity A HCl, free base CAS 616201-89-9) for use in ANDA and DMF submissions, quality control, and method validation [1]. Its identity and purity are verified against a reference standard, and it is supplied with a Certificate of Analysis detailing HPLC purity (typically NLT 98%), NMR, and MS data, a level of documentation absent from research-grade or non-pharmacopeial alternatives .

Reference Standard Pharmacopeia Anda Submissions Dmf Preparation

Procurement-Backed Application Scenarios


HPLC System Suitability Testing

Utilize the high-purity standard to prepare a system suitability solution for HPLC and UPLC methods. Its verified retention time and UV spectrum, as confirmed by the validated method in the literature, provide a reliable marker for column qualification and mobile phase performance checks [1].

Quantitative Impurity Profiling in API Release

Employ the standard to create a calibration curve for the accurate quantitation of this specific positional isomer in Lorcaserin hydrochloride drug substance batches. This is essential to demonstrate that the impurity level is below the toxicological qualification threshold, as structural alerts for potential genotoxicity differ from the parent drug [2].

Forced Degradation and Stability Studies

Use the compound to spike Lorcaserin samples before or after exposure to stress conditions (heat, light, oxidative). This allows for unambiguous confirmation of the 7-chloro impurity's peak identity, differentiating it from novel degradation products and proving the method is stability-indicating [1].

Quote Request

Request a Quote for 7-Chloro-1-methyl-2,3,4,5-tetrahydro-1h-3-benzazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.